molecular formula C12H19NO2 B1416323 [(2,5-Dimethoxyphenyl)methyl](propan-2-yl)amine CAS No. 1019550-51-6

[(2,5-Dimethoxyphenyl)methyl](propan-2-yl)amine

Cat. No. B1416323
CAS RN: 1019550-51-6
M. Wt: 209.28 g/mol
InChI Key: BPXDPBSSMDYQED-UHFFFAOYSA-N
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Description

“(2,5-Dimethoxyphenyl)methylamine”, also known as DOM, is a chemical compound that has been the subject of scientific research for many years. It belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine .


Synthesis Analysis

Synthetic phenethylamines represent one of the largest classes of “designer drugs”, obtained through chemical structure modifications of psychoactive substances to increase their pharmacological activities . The progenitor of DOx series is the 2,5-dimethoxy-4-methylamphetamine (DOM), where the introduction of a methyl group in 4-position enhances its potency by more than one order of magnitude when compared to 2,5-DMA .


Molecular Structure Analysis

The molecular formula of “(2,5-Dimethoxyphenyl)methylamine” is C11H17NO2 . The InChI is InChI=1S/C11H17NO2/c1-8(12)6-9-7-10(13-2)4-5-11(9)14-3/h4-5,7-8H,6,12H2,1-3H3 . The Canonical SMILES is CC(CC1=C(C=CC(=C1)OC)OC)N .


Physical And Chemical Properties Analysis

The molecular weight of “(2,5-Dimethoxyphenyl)methylamine” is 195.26 g/mol .

Scientific Research Applications

  • Structure-Activity Relationships in Psychoactive Compounds : A study by Trachsel (2003) explored the synthesis of novel (phenylalkyl)amines, including 2,5-dimethoxybenzeneethanamines, to investigate structure-activity relationships. These compounds act as potent 5-HT2A/C ligands with varying agonistic or antagonistic properties, providing insights into their pharmacological potential.

  • Neuropharmacology of Hallucinogenic Compounds : Elmore et al. (2018) investigated the neuropharmacology of 2,5-dimethoxyphenethylamines (2C compounds), which are 5-HT2A/2C receptor agonists inducing hallucinogenic effects. Their study Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats provides valuable information about the potency and receptor affinity of these compounds.

  • Crystal Structure Analysis of Cathinones : The X-ray structures and computational studies of several cathinones, including 2,5-dimethoxyphenylalkylamine derivatives, were analyzed by Nycz et al. (2011). Their research offers insights into the molecular structures and electronic properties of these compounds.

  • Synthesis of Isotopically Labelled Compounds : Shaikh et al. (2007) described the synthesis of deuterium-labelled DOM and MMDA compounds, which include derivatives of 2,5-dimethoxyphenylalkylamines. Their study, Synthesis of deuterium‐labelled standards of (±)‐DOM and (±)‐MMDA, contributes to the field of analytical chemistry, particularly in the development of internal standards for assays.

  • Study of Isoquinoline Precursors : Milusheva et al. (2022) conducted an Ex Vivo and In Vivo Study of Some Isoquinoline Precursors, including N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides. Their research focused on the synthesis and biological activities of these compounds, comparing their effects to known vasodilators and relaxants.

  • Identification of Psychoactive Compounds : Lum et al. (2020) identified new psychoactive substances, such as 4-substituted 2-(4-X-2, 5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine, by using gas chromatography-mass spectrometry. Their work, Identification of a new class of thermolabile psychoactive compounds, is crucial for forensic analysis and understanding the properties of these substances.

Safety and Hazards

“(2,5-Dimethoxyphenyl)methylamine” is a DEA Schedule I controlled substance . Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse .

properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-9(2)13-8-10-7-11(14-3)5-6-12(10)15-4/h5-7,9,13H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXDPBSSMDYQED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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